

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Isopropoxytrimethylsilane

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Compound of Interest		
Compound Name:	Isopropoxytrimethylsilane	
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This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of **isopropoxytrimethylsilane**, also known as isopropyl trimethylsilyl ether. This document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and offers a representative experimental protocol for the analysis of volatile silanes.

Introduction

Isopropoxytrimethylsilane is a member of the trimethylsilyl (TMS) ether family, which are common derivatives in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS). Silylation is a chemical modification technique used to increase the volatility and thermal stability of compounds containing active hydrogen atoms, such as alcohols, phenols, and carboxylic acids, making them amenable to GC-MS analysis. Understanding the fragmentation patterns of these derivatives is crucial for the structural elucidation of the original analytes. This guide focuses on the characteristic fragmentation of the **isopropoxytrimethylsilane** moiety under electron ionization.

Electron Ionization Mass Spectrometry Data



The mass spectrum of **isopropoxytrimethylsilane** is characterized by a series of fragment ions that provide structural information about the molecule. The quantitative data, obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, is summarized in the table below.[1]

m/z	Relative Intensity (%)	Proposed Fragment Ion
43	25	[C3H7]+
45	30	[C2H5O]+
59	40	[C2H7OSi]+
73	100	[(CH3)3Si]+
75	35	[(CH3)2SiOH]+
117	85	[M - CH3]+
132	5	[M]+•

Proposed Fragmentation Pathways

The fragmentation of **isopropoxytrimethylsilane** under electron ionization (70 eV) is primarily driven by the cleavage of bonds adjacent to the silicon atom and the oxygen atom. The major fragmentation pathways are described below.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation mechanism for organosilicon compounds. This process involves the homolytic cleavage of a bond alpha to the silicon atom. For **isopropoxytrimethylsilane**, the most favorable alpha-cleavage results in the loss of a methyl radical to form a highly stable oxonium ion at m/z 117. This is often the most abundant ion in the higher mass region of the spectrum.

Another significant alpha-cleavage involves the loss of the isopropyl group, leading to the formation of the trimethylsilyl cation ([Si(CH3)3]+) at m/z 73. This ion is typically the base peak in the mass spectra of trimethylsilyl ethers due to its high stability.

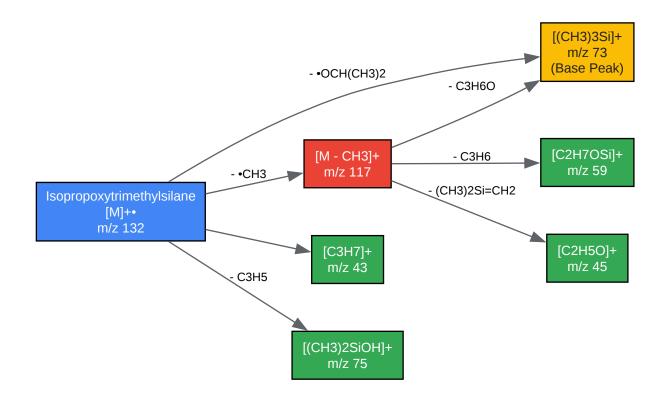


Rearrangement Reactions

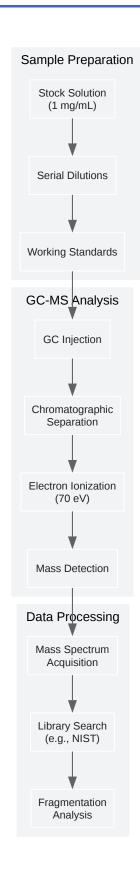
Rearrangement reactions can also occur, leading to the formation of characteristic ions. For instance, a rearrangement can lead to the formation of the ion at m/z 75, corresponding to [(CH3)2SiOH]+. This often involves the transfer of a hydrogen atom followed by the elimination of a neutral molecule.

The following diagram illustrates the proposed primary fragmentation pathways of **isopropoxytrimethylsilane**.









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References

- 1. Isopropyl alcohol, TMS derivative [webbook.nist.gov]
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